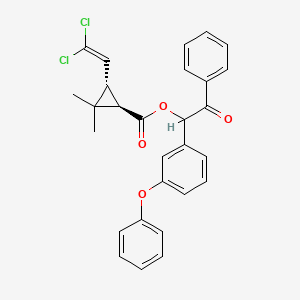
trans-Cypermethrin Benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Cypermethrin Benzaldehyde is a synthetic compound derived from the pyrethroid insecticide cypermethrin. Pyrethroids are widely used in agriculture and household pest control due to their high efficacy and low toxicity to mammals. This compound is one of the optical isomers of cypermethrin, which contains three chiral centers and thus exists in multiple isomeric forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cypermethrin Benzaldehyde involves several steps, starting with the preparation of cypermethrin. Cypermethrin is synthesized through the esterification of 3-phenoxybenzyl alcohol with cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate. The trans isomer is then separated using high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions followed by chromatographic separation to isolate the desired isomer. The use of advanced chromatographic techniques ensures high purity and yield of the trans isomer .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Cypermethrin Benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the cyano and phenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
trans-Cypermethrin Benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and chiral separation techniques.
Biology: Investigated for its effects on insect nervous systems and potential use in pest control.
Medicine: Explored for its potential as a lead compound in the development of new insecticides with improved safety profiles.
Industry: Utilized in the formulation of insecticidal products for agricultural and household use
Wirkmechanismus
The mechanism of action of trans-Cypermethrin Benzaldehyde involves the disruption of sodium channel currents in the nerve cell membranes of insects. This disruption leads to delayed repolarization and paralysis of the pests. The compound targets sodium channel proteins, causing an increase in sodium ion permeability and subsequent nerve impulse transmission .
Vergleich Mit ähnlichen Verbindungen
- Permethrin
- Deltamethrin
- Fenvalerate
- Bifenthrin
Each of these compounds has distinct properties and applications, making trans-Cypermethrin Benzaldehyde a valuable addition to the pyrethroid family .
Eigenschaften
Molekularformel |
C28H24Cl2O4 |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
[2-oxo-1-(3-phenoxyphenyl)-2-phenylethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C28H24Cl2O4/c1-28(2)22(17-23(29)30)24(28)27(32)34-26(25(31)18-10-5-3-6-11-18)19-12-9-15-21(16-19)33-20-13-7-4-8-14-20/h3-17,22,24,26H,1-2H3/t22-,24+,26?/m1/s1 |
InChI-Schlüssel |
GRPTZIGMUCLXLT-SAUVGFCRSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




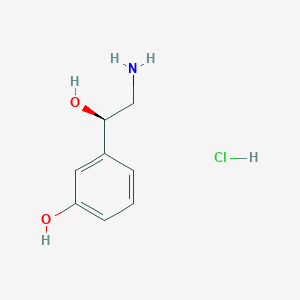
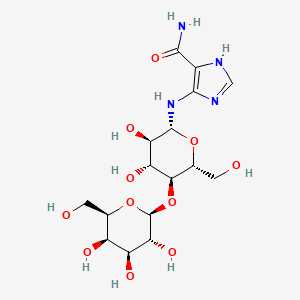
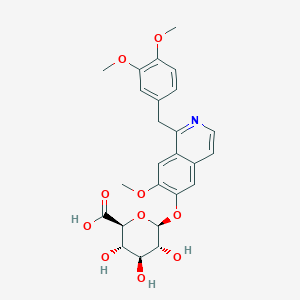
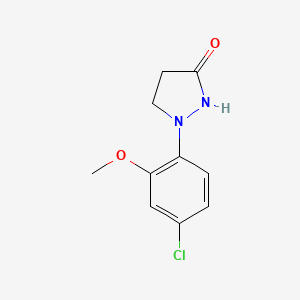

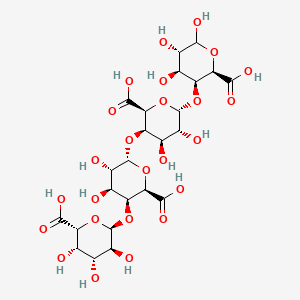
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)
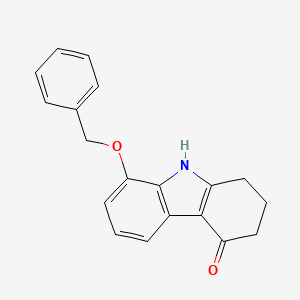
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)


